molecular formula C19H19BrN4O4S B3937833 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B3937833
M. Wt: 479.3 g/mol
InChI Key: RCFYYPXINVEIFJ-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a nitrophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multiple stepsThe final step involves the attachment of the nitrophenyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methoxybenzamide: Shares a similar core structure but lacks the piperazine and nitrophenyl groups.

    4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide: Similar but without the bromine atom.

    3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}benzamide: Similar but with a carbonyl group instead of a carbonothioyl group.

Uniqueness

The uniqueness of 3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O4S/c1-28-17-7-2-13(12-16(17)20)18(25)21-19(29)23-10-8-22(9-11-23)14-3-5-15(6-4-14)24(26)27/h2-7,12H,8-11H2,1H3,(H,21,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFYYPXINVEIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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